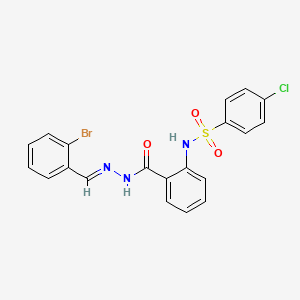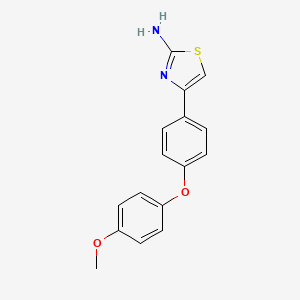
copper oxychloride, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper oxychloride, also known as copper(II) oxychloride, is a chemical compound with the formula Cu2(OH)3Cl. It is a green crystalline solid that is used primarily as a fungicide in agriculture. The compound is known for its effectiveness in controlling fungal diseases in crops, making it a valuable tool for farmers. Copper oxychloride is also used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper oxychloride can be synthesized through the reaction of copper(II) chloride with sodium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding sodium hydroxide to the solution to precipitate copper hydroxide.
- Reacting the precipitated copper hydroxide with additional copper(II) chloride to form copper oxychloride .
The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the final product. The process is usually carried out at room temperature with continuous stirring to ensure complete reaction.
Industrial Production Methods
In industrial settings, copper oxychloride is produced by reacting metallic copper with copper(II) chloride in the presence of oxygen. The process involves the following steps:
- Dissolving copper(II) chloride in water to form a solution.
- Adding metallic copper to the solution.
- Introducing oxygen into the solution to facilitate the reaction between copper and copper(II) chloride .
This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Copper oxychloride undergoes various chemical reactions, including:
Oxidation: Copper oxychloride can be oxidized to form copper(II) oxide and chlorine gas.
Reduction: The compound can be reduced to metallic copper and hydrochloric acid.
Substitution: Copper oxychloride can react with other halides to form different copper halides.
Common Reagents and Conditions
Oxidation: Typically involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas or sodium borohydride.
Substitution: Halide salts such as sodium chloride or potassium bromide are used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) oxide and chlorine gas.
Reduction: Metallic copper and hydrochloric acid.
Substitution: Different copper halides, depending on the halide used.
Scientific Research Applications
Copper oxychloride has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies related to plant pathology and microbiology due to its fungicidal properties.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Used in the production of pigments, ceramics, and other materials
Mechanism of Action
The mechanism of action of copper oxychloride involves the generation of reactive oxygen species (ROS), which cause oxidative damage to cellular components such as membranes, proteins, and nucleic acids. This leads to the disruption of cellular functions and ultimately cell death. The compound targets multiple molecular pathways, making it effective against a wide range of pathogens .
Comparison with Similar Compounds
Copper oxychloride is often compared with other copper-based compounds, such as:
Copper(II) hydroxide: Similar fungicidal properties but different solubility and stability characteristics.
Copper(II) oxide: Used in similar applications but has different reactivity and toxicity profiles.
Copper(II) chloride: More soluble in water and used in different industrial processes.
Copper oxychloride is unique due to its specific combination of properties, including its effectiveness as a fungicide, stability, and ease of production .
Properties
Molecular Formula |
Cl2Cu4H12O6 |
|---|---|
Molecular Weight |
433.18 g/mol |
IUPAC Name |
copper;dichlorocopper;hexahydrate |
InChI |
InChI=1S/2ClH.4Cu.6H2O/h2*1H;;;;;6*1H2/q;;;;;+2;;;;;;/p-2 |
InChI Key |
XOURRDOLCCVZAF-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.O.O.Cl[Cu]Cl.[Cu].[Cu].[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12049387.png)

![2-(4-Chlorophenyl)-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12049393.png)
![8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049399.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049404.png)



![1-{2-[2-Hydroxy-3-(isopropylamino)propoxy]-4,6-dimethylphenyl}ethanone](/img/structure/B12049426.png)
![N-(2,5-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049433.png)

![7-[(2E)-3-Chloro-2-butenyl]-1,3-dimethyl-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12049458.png)

